molecular formula C34H29N B14311480 11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole CAS No. 112546-80-2

11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole

Cat. No.: B14311480
CAS No.: 112546-80-2
M. Wt: 451.6 g/mol
InChI Key: OYJDLKDGDSAJLY-UHFFFAOYSA-N
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Description

11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole is a complex organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability . These properties make them valuable in various scientific and industrial applications, including organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole typically involves the condensation of appropriate carbazole derivatives with diphenylacetaldehyde. The reaction conditions often include the use of strong acids or bases as catalysts and solvents like methanol or dichloromethane . The process may involve multiple steps, including the formation of intermediate compounds, followed by purification and crystallization to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development

Properties

CAS No.

112546-80-2

Molecular Formula

C34H29N

Molecular Weight

451.6 g/mol

IUPAC Name

11-butyl-5-(2,2-diphenylethenyl)benzo[a]carbazole

InChI

InChI=1S/C34H29N/c1-2-3-22-35-33-21-13-12-19-29(33)32-24-27(28-18-10-11-20-30(28)34(32)35)23-31(25-14-6-4-7-15-25)26-16-8-5-9-17-26/h4-21,23-24H,2-3,22H2,1H3

InChI Key

OYJDLKDGDSAJLY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C=C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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